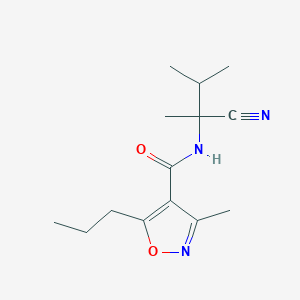

N-(2-Cyano-3-methylbutan-2-yl)-3-methyl-5-propyl-1,2-oxazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Cyano-3-methylbutan-2-yl)-3-methyl-5-propyl-1,2-oxazole-4-carboxamide, commonly known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It was first discovered in 2011 and has since been studied for its potential therapeutic applications in cancer treatment.

Scientific Research Applications

Auxiliary-Directed Palladium-Catalyzed Activation

A study by Pasunooti et al. (2015) introduced new bidentate auxiliaries derived from isoxazole-3-carboxamide and oxazole-4-carboxamide moieties for Palladium-catalyzed C(sp(3))-H bond activation. This method facilitated the synthesis of γ-substituted non-natural amino acids, showcasing the potential of these compounds in organic synthesis and drug discovery Pasunooti et al., 2015.

Photooxygenation of Oxazoles

Research by Wasserman et al. (1981) explored the use of oxazoles as masked forms of activated carboxylic acids, which upon reaction with singlet oxygen form triamides. This method was applied in the synthesis of macrolides such as recifeiolide and curvularin, indicating the utility of these compounds in synthesizing complex molecules Wasserman et al., 1981.

Palladium-Catalyzed Oxidative Cyclization-Alkoxycarbonylation

A study by Bacchi et al. (2005) on the catalytic reactions of 4-yn-1-ones under oxidative carbonylation conditions to yield various heterocyclic derivatives including oxazoline and dihydropyridinone derivatives highlights the versatility of these compounds in creating pharmacologically relevant structures Bacchi et al., 2005.

Copper-Catalyzed Intramolecular Cyclization

Kumar et al. (2012) reported on the synthesis of 2-phenyl-4,5-substituted oxazoles through copper-catalyzed intramolecular cyclization, demonstrating the potential of these compounds in the efficient construction of oxazole rings, which are significant in pharmaceutical chemistry Kumar et al., 2012.

Biological Evaluation of Oxazolone Carboxamides

Caputo et al. (2020) designed and synthesized a novel class of substituted oxazol-2-one-3-carboxamides as acid ceramidase inhibitors. This work indicates the therapeutic potential of these compounds in treating diseases related to the dysregulation of sphingolipid metabolism Caputo et al., 2020.

properties

IUPAC Name |

N-(2-cyano-3-methylbutan-2-yl)-3-methyl-5-propyl-1,2-oxazole-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O2/c1-6-7-11-12(10(4)17-19-11)13(18)16-14(5,8-15)9(2)3/h9H,6-7H2,1-5H3,(H,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRHWNBDGAXKJBD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C(=NO1)C)C(=O)NC(C)(C#N)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-Cyano-3-methylbutan-2-yl)-3-methyl-5-propyl-1,2-oxazole-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-fluoro-4-methylphenyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2387219.png)

![5-[(2-Cyclohexyl-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B2387221.png)

![2-(5-ethoxy-1,6-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)-N-propan-2-ylacetamide](/img/structure/B2387222.png)

![N-[cyano(2-methylphenyl)methyl]-5-oxo-1-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxamide](/img/structure/B2387223.png)

![3-Bromoimidazo[1,2-a]pyridin-8-ol](/img/structure/B2387225.png)

![Ethyl 2-(4-hydroxyphenyl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2387227.png)

![9-(3,4-dimethylphenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2387229.png)

![N-cyclopropyl-2-[(4-methylbenzyl)sulfanyl][1]benzothieno[3,2-d]pyrimidin-4-amine](/img/structure/B2387230.png)

![4-[(4-Chlorophenyl)sulfanyl]benzaldehyde](/img/structure/B2387232.png)

![Methyl 2-(2-(5-chlorothiophen-2-yl)acetamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2387234.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2387238.png)